BENGHE Validation & Comparative

Check Availability & Pricing

Ensartinib Versus Crizotinib: A Comparative
Guide for Treatment-Naive ALK-Positive NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ensartinib

Cat. No.: B612282

A detailed analysis of the head-to-head eXalt3 trial reveals the superior efficacy of ensartinib,
a next-generation ALK inhibitor, over the first-generation inhibitor crizotinib in the first-line
treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).
This guide provides a comprehensive comparison of their clinical performance, safety profiles,
and mechanisms of action for researchers, scientists, and drug development professionals.

Ensartinib has demonstrated a statistically significant and clinically meaningful improvement in
progression-free survival (PFS) compared to crizotinib in treatment-naive patients with ALK-
positive NSCLC.[1][2] The phase 3 eXalt3 trial, a global, randomized, open-label study,
provides the primary evidence for this conclusion, showing that ensartinib reduces the risk of
disease progression or death by 49% compared to crizotinib.[1] Furthermore, ensartinib
exhibited superior intracranial activity, a critical factor for patients with or at risk of developing
brain metastases.[1][3]

Efficacy in ALK-Positive NSCLC

The eXalt3 trial unequivocally established the superior efficacy of ensartinib over crizotinib in
the first-line setting for ALK-positive NSCLC.

Key Efficacy Data from the eXalt3 Trial
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Efficacy
Endpoint

Ensartinib

Crizotinib

Hazard Ratio
(HR) / Odds
Ratio (OR)

p-value

Median
Progression-Free
Survival (PFS)
(ITT Population)

25.8 months[1]

12.7 months[1]

0.51 (95% Cl,
0.35-0.72)[1]

<0.001[1]

Overall
Response Rate
(ORR) (ITT

Population)

74% (95% Cl,
66%-81%)[4]

67% (95% ClI,
58%-74%)[4]

Median Duration
of Response
(DoR) (ITT

Population)

Not Reached[4]

27.3 months[4]

Intracranial
Response Rate
(Patients with
Measurable
Brain

Metastases)

63.6%[4]

21.1%[4]

Median PFS in
Patients with
Brain Metastases

at Baseline

11.8 months[4]

7.5 months[4]

0.55 (95% Cl,
0.30-1.01)[4]

0.05[4]

Time to CNS
Progression (at
12 months)

4.29%]1]

23.9%][1]

0.32 (95% Cl,
0.16-0.63)[1]

0.001[1]

Safety and Tolerability

Both ensartinib and crizotinib have manageable safety profiles, though the types and
frequencies of adverse events differ.
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Common Treatment-Related Adverse Events (Any

srade) in 1 1t3 Trial

Adverse Event Ensartinib Crizotinib
Rash 67.8%][5]
Elevated Alanine

_ 48.3%[5]
Aminotransferase (ALT)
Elevated Aspartate

) 37.8%[5]
Aminotransferase (AST)
Pruritus (Itching) 26.6%[5]
Nausea - Frequent[6]
Edema - Frequent[6]
Constipation - Frequent[6]
Liver Toxic Effects - Frequent[6]

Treatment-related serious adverse events were reported in 7.7% of patients in the ensartinib
group and 6.1% in the crizotinib group.[7] Dose reductions due to adverse events were
required in 23.8% of ensartinib-treated patients and 19.9% of crizotinib-treated patients.[7]

Mechanism of Action: Targeting the ALK Fusion
Protein

Both ensartinib and crizotinib are tyrosine kinase inhibitors (TKIs) that target the ALK fusion

protein, an oncogenic driver in a subset of NSCLC. However, their molecular interactions and
downstream effects differ. Crizotinib is a first-generation inhibitor of ALK, as well as c-Met and
ROSL1.[1] Ensartinib is a potent, next-generation ALK inhibitor that has shown activity against
a broader range of ALK resistance mutations that can emerge during treatment with crizotinib.

[8][°]

The EML4-ALK fusion gene, the most common ALK rearrangement in NSCLC, leads to
constitutive activation of the ALK tyrosine kinase.[3] This aberrant signaling activates
downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting
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uncontrolled cell proliferation and survival.[8] Both drugs competitively bind to the ATP-binding
pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation
of these downstream signaling cascades.[8]
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Click to download full resolution via product page
Caption: ALK Signaling Pathway Inhibition by Ensartinib and Crizotinib.

Experimental Protocols: The eXalt3 Trial

The eXalt3 study (NCT02767804) was a pivotal phase 3, global, multicenter, open-label,
randomized clinical trial.[10]

Patient Population: The trial enrolled 290 patients with advanced, recurrent, or metastatic ALK-
positive NSCLC who had not previously received an ALK inhibitor.[1] Patients were required to
have measurable disease per RECIST v1.1 criteria and an ECOG performance status of O to 2.
[10] Enrollment of patients with asymptomatic brain metastases was permitted.[3]

Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either:
o Ensartinib: 225 mg orally once daily[11]

 Crizotinib: 250 mg orally twice daily[11]

Treatment continued until disease progression or unacceptable toxicity.[1]

Endpoints:

e Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent
review committee (BIRC).[11]

o Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of
response (DoR), and intracranial response rate.[11]
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Caption: Workflow of the eXalt3 Clinical Trial.

Conclusion

The evidence from the eXalt3 trial strongly supports the use of ensartinib as a new first-line
standard of care for patients with ALK-positive NSCLC.[1][3] Its superior efficacy, particularly in
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prolonging progression-free survival and controlling intracranial disease, marks a significant
advancement over crizotinib. While both drugs have manageable safety profiles, the distinct
adverse event profiles should be considered in individual patient management. For researchers
and drug development professionals, the success of ensartinib underscores the value of
developing next-generation targeted therapies that can overcome resistance mechanisms and
improve outcomes for patients with oncogene-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612282#ensartinib-versus-crizotinib-in-treatment-
naive-alk-positive-nscic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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